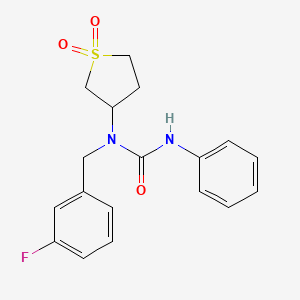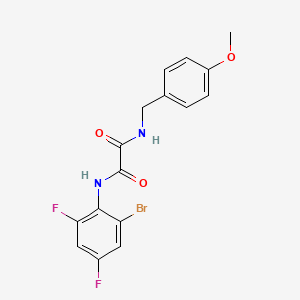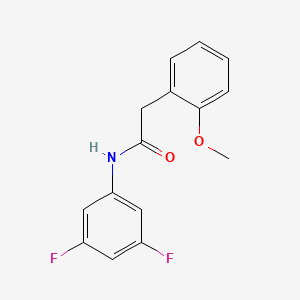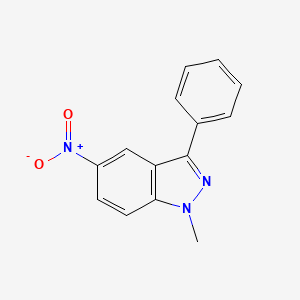![molecular formula C16H23N3O4S B4239301 4-methyl-1-[N-(phenylsulfonyl)glycylglycyl]piperidine](/img/structure/B4239301.png)
4-methyl-1-[N-(phenylsulfonyl)glycylglycyl]piperidine
Descripción general
Descripción
4-methyl-1-[N-(phenylsulfonyl)glycylglycyl]piperidine, commonly known as MGPG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Aplicaciones Científicas De Investigación
MGPG has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to possess analgesic, anti-inflammatory, and anticonvulsant properties, making it a promising candidate for the development of new drugs to treat pain and inflammation-related disorders.
Mecanismo De Acción
The exact mechanism of action of MGPG is not yet fully understood. However, it is believed to act through the modulation of the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine, which play a crucial role in pain perception, inflammation, and seizure activity.
Biochemical and Physiological Effects:
MGPG has been shown to have a range of biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the activation of the opioid system, and the modulation of ion channels. These effects contribute to its analgesic, anti-inflammatory, and anticonvulsant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MGPG has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, it also has limitations, such as its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Direcciones Futuras
There are several future directions for research on MGPG. One area of interest is the development of new drugs based on MGPG for the treatment of pain and inflammation-related disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of MGPG and its potential applications in other fields, such as neuroscience and cancer research. Finally, the optimization of the synthesis method for MGPG and the development of more efficient and cost-effective methods for its production are also important areas for future research.
Conclusion:
In conclusion, MGPG is a promising compound with potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Its analgesic, anti-inflammatory, and anticonvulsant properties make it a promising candidate for the development of new drugs to treat pain and inflammation-related disorders. Further research is needed to fully understand its mechanism of action and its potential applications in other fields.
Propiedades
IUPAC Name |
2-(benzenesulfonamido)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-13-7-9-19(10-8-13)16(21)12-17-15(20)11-18-24(22,23)14-5-3-2-4-6-14/h2-6,13,18H,7-12H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLRBPZKVUTYLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CNC(=O)CNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzenesulfonylamino-N-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 4-[2-hydroxy-3-(2-phenylpropoxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B4239229.png)
![2-[(4-fluorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4239230.png)

![7-chloro-4-[(2,4-dimethoxyphenyl)amino]-8-methyl-3-quinolinecarboxylic acid hydrochloride](/img/structure/B4239239.png)
![methyl 4-[({[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4239245.png)



![3,4-dichloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4239275.png)


